molecular formula C28H22FN3O4 B1677241 MK-0952 CAS No. 934995-87-6

MK-0952

カタログ番号 B1677241
CAS番号: 934995-87-6
分子量: 483.5 g/mol
InChIキー: PSYPBAHXIIVDCJ-FCHUYYIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-0952 is a selective and orally active PDE4 inhibitor . It has an IC50 value of 0.53 nM . MK-0952 has the potential for Alzheimer’s disease study .


Molecular Structure Analysis

The molecular formula of MK-0952 is C28H22FN3O4 . The exact mass is 483.16 . The molecular weight is 483.49 . The structure is solid and white to off-white in color .


Physical And Chemical Properties Analysis

MK-0952 is a solid substance that is white to off-white in color . It has a molecular weight of 483.49 . The solubility of MK-0952 in DMSO is 50 mg/mL .

科学的研究の応用

  • Discovery and Characterization of MK-0952 :

    • MK-0952 has been identified as a selective type 4 phosphodiesterase (PDE4) inhibitor. It is mainly researched for the treatment of long-term memory loss and mild cognitive impairment. The discovery of MK-0952 represents a new paradigm in the development of PDE4 inhibitors targeting CNS indications. This clinical candidate is an intrinsically potent inhibitor with promising in vivo results in preclinical efficacy tests (Gallant et al., 2010).
  • Comparative Analysis with Other Compounds :

    • The research includes comparative studies of MK-0952 with other Merck compounds. This comparison is aimed at validating the proposed hypothesis regarding its effectiveness in treating memory loss and cognitive impairment. It provides a deeper understanding of its unique profile relative to other compounds in the same category (Gallant et al., 2010).
  • Pharmacological Properties :

    • MK-0952 exhibits significant pharmacological properties, being an intrinsically potent inhibitor with an IC(50) value of 0.6 nM. This high potency indicates its strong inhibitory action at very low concentrations. Additionally, it displays limited whole blood activity (IC(50)=555 nM), suggesting a targeted effect with reduced systemic involvement (Gallant et al., 2010).
  • Preclinical Efficacy and Safety Assessment :

    • The evaluation of MK-0952 also encompasses preclinical efficacy tests and assessments of adverse effects. These studies are crucial for determining the therapeutic potential and safety profile of the compound before advancing to clinical trials (Gallant et al., 2010).
  • Clinical Relevance and Potential Applications :

    • The research surrounding MK-0952 is significant due to its potential applications in treating memory-related disorders. The focus on long-term memory loss and mild cognitive impairment positions MK-0952 as a potential therapeutic agent for conditions like Alzheimer's disease or age-related cognitive decline (Gallant et al., 2010).

特性

IUPAC Name

(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPBAHXIIVDCJ-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxylic acid, 2-(3'-(3-((cyclopropylamino)carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-3-fluoro(1,1'-biphenyl)-4-yl)-, (1R,2R)-

CAS RN

934995-87-6
Record name MK-0952
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934995876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0952
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N48GH1UIR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0952
Reactant of Route 2
MK-0952
Reactant of Route 3
MK-0952
Reactant of Route 4
MK-0952
Reactant of Route 5
MK-0952
Reactant of Route 6
Reactant of Route 6
MK-0952

Citations

For This Compound
90
Citations
M Gallant, R Aspiotis, S Day, R Dias, D Dubé… - Bioorganic & medicinal …, 2010 - Elsevier
… This effort led to the discovery of the clinical candidate MK-0952, an intrinsically potent … The comparative profiles of MK-0952 and two other Merck compounds are described to validate …
Number of citations: 48 www.sciencedirect.com
PRA Heckman, C Wouters… - Current pharmaceutical …, 2015 - ingentaconnect.com
… in mild to moderate AD patients: the PDE3-I cilostazol is being tested as a co-treatment to the acetylcholinesterase inhibitor donepezil, but with inconsistent results; the PDE4-I MK-0952 …
Number of citations: 150 www.ingentaconnect.com
T Pan, S **e, Y Zhou, J Hu, H Luo, X Li… - Bioorganic & medicinal …, 2019 - Elsevier
A series of tacrine-pyrazolo[3,4-b]pyridine hybrids were synthesised and evaluated as dual cholinesterase (ChE) and phosphodiesterase 4D (PDE4D) inhibitors for the treatment of …
Number of citations: 30 www.sciencedirect.com
F Gao, S Yang, J Wang, G Zhu - Biomedicine & Pharmacotherapy, 2022 - Elsevier
… MK-0952 has been clinically tested and the results have not yet been published. However, a previous article reported that MK-0952 can be used to treat long-term memory loss and mild …
Number of citations: 14 www.sciencedirect.com
T Vanmierlo, P Creemers, S Akkerman… - Behavioural Brain …, 2016 - Elsevier
… For instance, MK-0952 was tested on cognitive impairment in mild to moderate Alzheimer's … Whether MK-0952 and HT-0712 have emetic effects is not yet known. Currently, PDE4-Is …
Number of citations: 109 www.sciencedirect.com
ZZ Wang, Y Zhang, HT Zhang… - Current pharmaceutical …, 2015 - ingentaconnect.com
… To our knowledge, a phase II clinical trial to determine the cognition-enhancing effects of a PDE4 inhibitor candidate (MK-0952; Merck) in humans has been completed but presently, no …
Number of citations: 41 www.ingentaconnect.com
AO Egunlusi, J Joubert - Pharmaceutical Patent Analyst, 2022 - Future Science
Alzheimer’s disease (AD) is characterized by irreversible and progressive damage to neurons and synapses throughout the brain, particularly the brain cortex, leading to profound …
Number of citations: 3 www.future-science.com
Y Yu, Y Zhao, Y Wang, X Huang - Journal of Chemical …, 2023 - journals.sagepub.com
… In fact, several PDE4 inhibitors, such as roflumilast, rolipram, and MK-0952, display antidepressant-like effects and cognitive enhancement. However, there are still no PDE4 inhibitors …
Number of citations: 0 journals.sagepub.com
H Coman, B Nemeş - International journal of Gerontology, 2017 - Elsevier
Up to the present, the identification of neurochemical alterations underlying Alzheimer's disease allowed for the development of the first generation of therapies that are somewhat …
Number of citations: 55 www.sciencedirect.com
OAH Reneerkens, K Rutten, HWM Steinbusch… - …, 2009 - Springer
Rationale One of the major complaints most people face during aging is an impairment in cognitive functioning. This has a negative impact on the quality of daily life and is even more …
Number of citations: 304 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。